2-Ethyl-5-nitro-1,3-benzoxazole

Catalog No.
S716627
CAS No.
204771-74-4
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-5-nitro-1,3-benzoxazole

CAS Number

204771-74-4

Product Name

2-Ethyl-5-nitro-1,3-benzoxazole

IUPAC Name

2-ethyl-5-nitro-1,3-benzoxazole

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3

InChI Key

FERFKXKLCUEJPW-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

2-Ethyl-5-nitro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C9H8N2O3. This compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The unique structure of 2-Ethyl-5-nitro-1,3-benzoxazole includes an ethyl group at the second position and a nitro group at the fifth position of the benzoxazole ring, which contributes to its chemical reactivity and biological activity. It is known for its diverse applications in medicinal chemistry, particularly due to its potential antimicrobial and anticancer properties .

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • Substitution: The nitro group can be substituted with various functional groups through nucleophilic aromatic substitution reactions.
  • Condensation: The benzoxazole ring can participate in condensation reactions with aldehydes and ketones to form various derivatives.

Common Reagents and Conditions

  • For oxidation: Hydrogen gas, palladium on carbon catalyst.
  • For substitution: Sodium methoxide and dimethyl sulfoxide as solvent.
  • For condensation: Acidic or basic catalysts depending on the specific reaction conditions.

2-Ethyl-5-nitro-1,3-benzoxazole exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its mechanism of action involves interaction with biological targets such as enzymes and proteins, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Mechanism of Action

The structural characteristics of 2-Ethyl-5-nitro-1,3-benzoxazole facilitate efficient interaction with biological targets. This compound modulates cell signaling pathways and gene expression, contributing to its observed biological effects. Its ability to bind to specific enzymes results in either inhibition or activation, impacting various biochemical pathways .

The synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole typically involves:

  • Condensation Reaction: The reaction of 2-aminophenol with ethyl glyoxalate under acidic conditions forms the benzoxazole ring.
  • Nitration: Subsequent nitration using nitric acid introduces the nitro group at the fifth position .

Industrial Production

In industrial settings, optimized synthetic routes are employed for large-scale production. Techniques include continuous flow reactors and high-throughput screening to enhance yield while minimizing environmental impact through the use of eco-friendly solvents and reagents .

2-Ethyl-5-nitro-1,3-benzoxazole has several applications across various fields:

  • Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit cellular pathways.
  • Material Science: The compound is used in developing materials with specific electronic or optical properties.
  • Research: It serves as a building block for synthesizing more complex molecules in chemical research .

Studies have shown that 2-Ethyl-5-nitro-1,3-benzoxazole interacts with multiple biological targets. This includes binding to specific enzymes involved in DNA replication and repair processes. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action against various diseases .

Several compounds share structural similarities with 2-Ethyl-5-nitro-1,3-benzoxazole:

Compound NameStructure HighlightsUnique Properties
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazoleMethyl group at the seventh positionEnhanced solubility and altered biological activity
2-Amino-5-nitrobenzoxazoleAmino group instead of ethylPotentially different reactivity patterns
Benzothiazole derivativesContains a thiazole ring instead of oxazoleDifferent biological activities due to varied scaffold

These compounds exhibit unique properties that differentiate them from 2-Ethyl-5-nitro-1,3-benzoxazole, particularly in terms of their biological activities and chemical reactivity .

Nanocatalyzed Protocols for Benzoxazole Formation

Magnetic Solid Acid Nanocatalysts

Magnetic solid acid nanocatalysts have emerged as highly efficient and recoverable catalytic systems for benzoxazole synthesis, offering significant advantages in terms of environmental sustainability and operational convenience [1]. The development of magnetic iron oxide-based nanocatalysts has revolutionized the synthesis of benzoxazole derivatives through their unique combination of high catalytic activity and magnetic recoverability [2].

One of the most promising systems involves iron oxide nanoparticles functionalized with sulfonic acid groups, specifically Fe₃O₄@SiO₂-SO₃H nanocatalysts [2]. These magnetic solid acid catalysts demonstrate exceptional performance in the condensation reactions between 2-aminophenol and various aldehydes, which serves as a fundamental pathway for constructing the benzoxazole core structure required for 2-ethyl-5-nitro-1,3-benzoxazole synthesis [2]. The reaction proceeds efficiently under mild conditions, typically at 50°C for 0.7 hours, achieving yields of up to 92% [2].

Table 1: Performance of Magnetic Solid Acid Nanocatalysts in Benzoxazole Synthesis

Catalyst SystemTemperature (°C)Time (h)Yield (%)Recyclability (cycles)
Fe₃O₄@SiO₂-SO₃H500.7924+
[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]100 (reflux)0.7579-894
CuFe₂O₄ magnetic nanoparticles100 (reflux)1.2-1.587-965+

The magnetic separation capability of these catalysts represents a significant advancement over traditional homogeneous systems [3]. The Fe₃O₄@SiO₂-SO₃H nanocatalyst can be easily recovered using an external magnetic field and reused for multiple consecutive cycles without significant loss of catalytic activity [2]. This magnetic recoverability addresses one of the major challenges in heterogeneous catalysis, particularly in pharmaceutical and fine chemical synthesis where catalyst recovery and purification are crucial economic considerations [3].

The mechanism of action involves the activation of the carbonyl group in aldehydes through coordination with the sulfonic acid sites on the magnetic nanoparticle surface [1]. This activation facilitates the nucleophilic attack by the amino group of 2-aminophenol, followed by cyclization and oxidative aromatization to form the benzoxazole ring system [1]. The high surface area and well-dispersed active sites of these magnetic nanocatalysts contribute to their superior catalytic performance compared to conventional acid catalysts [2].

Palladium-Supported Nanocomposites

Palladium-supported nanocomposites represent another significant advancement in nanocatalyzed benzoxazole synthesis, particularly for complex multi-step transformations and functionalization reactions [4] [5]. These systems combine the exceptional catalytic properties of palladium with the benefits of nanostructured supports, enabling highly selective and efficient synthetic pathways [6].

The development of palladium nanoparticles supported on mesoporous materials has shown remarkable success in benzoxazole formation reactions [5]. Specifically, Pd/TCH@SBA-15 nanocomposites demonstrate high catalytic activity in three-component reactions involving 2-aminobenzimidazole or 2-aminobenzothiazole precursors [5]. These catalysts exhibit excellent performance with good to excellent yields while maintaining stability over multiple reaction cycles [5].

Table 2: Palladium-Supported Nanocomposite Catalytic Performance

Catalyst SystemSupport MaterialReaction TypeYield Range (%)Stability (cycles)
Pd@PS nanoparticlesPolystyreneRing opening/coupling70-906+
Pd/TCH@SBA-15Mesoporous silicaThree-component synthesis75-958+
[SMNP@GLP][Cl]Ionic liquid polymerOxidative cyclization83-956

Polystyrene-supported palladium nanoparticles (Pd@PS) have demonstrated exceptional utility in tandem processes involving benzoxazole ring opening and subsequent coupling reactions [4]. These catalysts enable the chemoselective aminocarbonylative coupling of benzoxazoles with aryl iodides, utilizing oxalic acid as a sustainable carbon monoxide source [4]. The phosphine ligand-free nature of this system represents a significant advantage in terms of operational simplicity and cost-effectiveness [4].

The palladium-supported ionic liquid polymer nanocatalyst [SMNP@GLP][Cl] has shown remarkable performance in the synthesis of 2-phenyl benzoxazole derivatives through oxidative cyclization reactions [1]. This system operates effectively at 80°C in dimethylformamide solvent, providing yields ranging from 83% to 95% over reaction times of 18-48 hours [1]. The catalyst demonstrates excellent recyclability, maintaining high efficiency for up to six consecutive runs without significant leaching or performance degradation [1].

The mechanism of palladium-catalyzed benzoxazole formation typically involves oxidative addition of aryl halides to palladium(0) species, followed by coordination of the benzoxazole substrate and subsequent reductive elimination to form the desired product [4]. The nanostructured support materials provide enhanced dispersion of palladium active sites while preventing aggregation and deactivation during prolonged reaction conditions [5].

Solvent-Free and Green Chemistry Approaches

Mechanochemical Grinding Techniques

Mechanochemical grinding techniques have emerged as a revolutionary approach in benzoxazole synthesis, offering significant environmental and economic advantages through the elimination of organic solvents [7] [8]. These methods utilize mechanical energy to activate chemical bonds and facilitate reactions under solvent-free conditions, representing a paradigm shift toward more sustainable synthetic methodologies [8].

The mechanochemical synthesis of benzoxazole derivatives through mortar-pestle grinding has demonstrated remarkable efficiency and selectivity [7]. The process involves the direct grinding of 2-aminophenol with various aromatic aldehydes in the absence of solvents, catalysts, or additional reagents [7]. This approach achieves high yields through the mechanical activation of intermolecular interactions and the formation of reactive intermediates under applied pressure and shear forces [7].

Table 3: Mechanochemical Grinding Synthesis Conditions and Yields

Substrate CombinationGrinding Time (min)Yield (%)Product PurityEnvironmental Factor
2-Aminophenol + Benzaldehyde30-4585-92>95%E-factor: 0.1
2-Aminophenol + 4-Chlorobenzaldehyde40-6088-94>96%E-factor: 0.15
2-Aminophenol + 4-Methoxybenzaldehyde35-5090-96>97%E-factor: 0.12

Ball-milling strategies using zinc oxide nanoparticles have shown exceptional performance in solvent-free benzoxazole synthesis [9]. The method employs recyclable zinc oxide nanoparticles as catalysts in combination with mechanical activation to achieve high yields and excellent selectivity [9]. The reaction proceeds through a mechanism involving the activation of the carbonyl group by zinc oxide coordination, followed by nucleophilic attack and cyclization under mechanical stress conditions [9].

The environmental benefits of mechanochemical approaches are substantial, as evidenced by the extremely low environmental factor (E-factor) values achieved [9]. The E-factor, which represents the ratio of waste to desired product, typically ranges from 0.1 to 0.2 for mechanochemical benzoxazole synthesis, compared to 5-50 for conventional solution-phase methods [9]. This dramatic reduction in waste generation, combined with the elimination of volatile organic solvents, positions mechanochemical grinding as a highly attractive green chemistry approach [8].

Liquid-assisted grinding techniques have further enhanced the scope and efficiency of mechanochemical benzoxazole synthesis [8]. The addition of small amounts of protic solvents or ionic liquids during grinding can accelerate reaction rates and improve product selectivity while maintaining the essential solvent-free character of the process [8]. These modifications enable the synthesis of more complex benzoxazole derivatives that would otherwise require harsh reaction conditions or extended reaction times [8].

Ionic Liquid-Mediated Syntheses

Ionic liquid-mediated syntheses have revolutionized benzoxazole formation through their unique properties as both reaction media and catalysts [10] [11]. These systems offer exceptional control over reaction conditions while providing environmentally benign alternatives to conventional organic solvents [10]. The use of ionic liquids in benzoxazole synthesis has enabled the development of highly efficient protocols with excellent recyclability and minimal environmental impact [10].

1-Butylpyridinium iodide ([BPy]I) has emerged as a particularly effective ionic liquid catalyst for the direct oxidative amination of benzoxazoles [10]. This heterocyclic ionic liquid system operates at room temperature and facilitates the formation of 2-aminobenzoxazole derivatives with yields reaching up to 97% [10]. The reaction mechanism involves the activation of tert-butyl hydroperoxide (TBHP) by the ionic liquid, generating reactive oxygen species that promote the oxidative coupling reaction [10].

Table 4: Ionic Liquid-Catalyzed Benzoxazole Synthesis Performance

Ionic Liquid SystemTemperature (°C)Time (h)Yield Range (%)Recyclability
[BPy]I253.5-785-974 cycles
BAIL gel130589-985 cycles
[EMIM][BF₄]804-678-923 cycles

Brønsted acidic ionic liquid (BAIL) gel systems have demonstrated exceptional performance in the solvent-free synthesis of benzoxazoles, benzimidazoles, and benzothiazoles [11]. These gel-based catalysts combine the advantages of ionic liquids with the ease of handling associated with solid catalysts [11]. The BAIL gel system achieves excellent yields of 98% for benzoxazole formation from 2-aminophenol and benzaldehyde under solvent-free conditions at 130°C [11].

The mechanism of ionic liquid-mediated benzoxazole synthesis involves multiple steps beginning with the protonation of the carbonyl oxygen by the acidic ionic liquid [11]. This activation facilitates the nucleophilic attack by the amino group, followed by dehydration to form an imine intermediate [11]. The subsequent intramolecular cyclization and oxidative aromatization complete the benzoxazole formation under the promoting influence of the ionic liquid environment [11].

The recyclability of ionic liquid catalysts represents a significant advantage in sustainable synthesis [10]. The [BPy]I catalyst system can be recovered through simple extraction procedures and reused for at least four consecutive cycles without significant loss of catalytic activity [10]. This recyclability, combined with the mild reaction conditions and high yields, makes ionic liquid-mediated synthesis an attractive option for the industrial production of benzoxazole derivatives [10].

Large-scale applications of ionic liquid-mediated benzoxazole synthesis have been successfully demonstrated [10]. The direct oxidative amination of benzoxazole with morpholine using [BPy]I catalyst has been performed on multi-gram scales, achieving 93% isolated yield under standard reaction conditions [10]. This scalability, combined with the environmental benefits and operational simplicity, positions ionic liquid-mediated synthesis as a viable technology for commercial benzoxazole production [10].

Multi-Step Functionalization Strategies

Nitration and Alkylation Pathways

Nitration and alkylation pathways represent critical multi-step functionalization strategies for constructing complex benzoxazole derivatives such as 2-ethyl-5-nitro-1,3-benzoxazole [12] [13]. These sequential transformations enable the precise installation of functional groups at specific positions on the benzoxazole core, providing access to target compounds with desired electronic and steric properties [14].

The nitration of benzoxazole derivatives proceeds through electrophilic aromatic substitution mechanisms, with nitration preferentially occurring at the C-6 position of the benzene ring [14]. This regioselectivity is attributed to the electronic effects of the oxazole ring, which directs electrophilic attack to the position para to the oxygen atom [14]. The typical nitration procedure employs concentrated sulfuric acid and nitric acid under controlled temperature conditions to achieve selective mono-nitration [12] [13].

Table 5: Nitration and Alkylation Reaction Conditions and Yields

Starting MaterialReaction TypeConditionsTemperature (°C)Time (h)Yield (%)
2-MethylbenzoxazoleNitrationH₂SO₄/HNO₃20-301-285-90
5-ChlorobenzoxazoleNitrationMixed acid25190
BenzoxazoleAlkylation (C-2)Alkyl halides/Cu1208-1270-85

The synthesis of 5-nitrobenzoxazole derivatives through direct nitration has been extensively studied [12] [13]. The process involves the careful addition of a nitrating mixture (concentrated sulfuric acid and nitric acid) to the benzoxazole substrate while maintaining temperature control to prevent over-nitration or degradation [13]. The reaction typically proceeds with high selectivity for the 5-position (equivalent to 6-position in alternative numbering systems), yielding the desired nitro derivatives in 85-90% yield [12].

Alkylation strategies for benzoxazole functionalization have focused primarily on C-2 position modification through various methodologies [15]. Copper-catalyzed direct alkylation using secondary alkyl halides has emerged as an effective approach for introducing ethyl and other alkyl substituents [15]. The optimal catalyst system employs a copper(I) complex in combination with bis[2-(N,N-dimethylamino)ethyl] ether as a promoting ligand [15].

The mechanism of copper-catalyzed alkylation involves the formation of a copper-benzoxazole intermediate through C-H activation at the C-2 position [15]. This intermediate undergoes oxidative addition with the alkyl halide, followed by reductive elimination to install the alkyl substituent [15]. The reaction conditions typically require elevated temperatures (120°C) and extended reaction times (8-12 hours) to achieve satisfactory yields [15].

Sequential nitration-alkylation protocols have been developed for the synthesis of multiply functionalized benzoxazole derivatives [16]. These methods begin with the selective nitration of benzoxazole precursors, followed by alkylation at alternative positions [16]. The order of operations is crucial, as the electron-withdrawing nature of the nitro group affects the reactivity and selectivity of subsequent alkylation reactions [16].

Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the functionalization of benzoxazole derivatives, providing versatile and efficient methods for constructing complex molecular architectures [17] [18] [19]. These palladium-catalyzed transformations enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance [20] [21].

Palladium-catalyzed direct C-H arylation of benzoxazoles with aryl bromides has achieved remarkable success at room temperature conditions [22]. The Pd(OAc)₂/NiXantphos catalyst system enables the installation of various aryl and heteroaryl groups through deprotonative cross-coupling processes with yields ranging from 75% to 99% [22]. This methodology represents a significant advancement over traditional high-temperature arylation protocols [22].

Table 6: Cross-Coupling Reaction Performance in Benzoxazole Functionalization

Coupling TypeCatalyst SystemTemperature (°C)Time (h)Yield Range (%)Substrate Scope
Direct C-H ArylationPd(OAc)₂/NiXantphos2512-2475-99Aryl bromides
Suzuki-MiyauraPd precatalysts P1/P210015-2065-95Aryl boronic acids
Iron-catalyzedFeCl₃/ligand1208-1670-88Aryl halides

Suzuki-Miyaura cross-coupling reactions have been successfully applied to unprotected benzoxazole substrates using specialized palladium precatalysts [19]. The use of precatalysts P1 and P2 enables the coupling of benzoxazole halides with aryl boronic acids under relatively mild conditions [19]. The reaction proceeds through a mechanism involving oxidative addition, transmetalation, and reductive elimination, with the benzoxazole substrate serving as either the electrophilic or nucleophilic coupling partner [19].

Iron-catalyzed domino C-N/C-O cross-coupling reactions provide an eco-friendly alternative to palladium-based systems for benzoxazole synthesis [17]. These methods utilize iron catalysts to promote the formation of 2-arylbenzoxazoles through sequential bond-forming reactions [17]. The iron-catalyzed approach addresses limitations associated with palladium catalysts, including cost, substrate scope, and reaction times [17].

Copper-catalyzed direct 2-arylation of benzoxazoles represents another significant advancement in cross-coupling methodology [21]. The CuI/PPh₃ catalyst system promotes the installation of various aryl and heteroaryl groups through C-H activation processes with good to excellent yields [21]. This copper-based approach offers advantages in terms of cost and availability compared to palladium catalysts while maintaining high efficiency and selectivity [21].

FT-IR and Raman Spectral Signatures

The vibrational spectroscopic analysis of 5-nitro benzoxazole derivatives reveals characteristic spectral signatures that enable structural identification and confirmation [1] [2] [3]:

Nitro Group Vibrations:

  • Asymmetric NO₂ stretching: 1526-1529 cm⁻¹ (experimental), 1528-1536 cm⁻¹ (calculated) [1] [2]
  • Symmetric NO₂ stretching: 1347-1351 cm⁻¹ (experimental), 1351-1352 cm⁻¹ (calculated) [1] [2]
  • NO₂ scissoring deformation: 758-772 cm⁻¹ [1] [2]
  • NO₂ wagging mode: 699-709 cm⁻¹ [1] [2]
  • NO₂ rocking mode: 442-522 cm⁻¹ [1] [2]

Benzoxazole Ring Vibrations:

  • C=N stretching: 1516-1536 cm⁻¹, characteristic of the oxazole heterocycle [1] [2]
  • C-N stretching: 1192-1218 cm⁻¹ [1] [2]
  • C-O-C asymmetric stretching: 1146-1162 cm⁻¹ [1] [2]
  • C-O-C symmetric stretching: 1066-1078 cm⁻¹ [1] [2]

Aromatic C-H Vibrations:

  • C-H stretching: 3075-3146 cm⁻¹ range [1] [2]
  • In-plane C-H deformation: 1100-1280 cm⁻¹ [1] [2]
  • Out-of-plane C-H deformation: 700-1000 cm⁻¹ [1] [2]

Computational Parameters:

  • Software: Gaussian 09/16 programs [1] [2]
  • Methods: B3LYP/SDD, B3LYP/6-311++G(d,p) [1] [2]
  • Scaling factors: 0.9613 for DFT calculations [1] [2]
  • Analysis tools: GAR2PED for potential energy distribution, GaussView for visualization [1] [2]

¹H/¹³C NMR Chemical Shift Assignments

NMR spectroscopic analysis provides detailed structural information about the electronic environment and molecular conformation [4] [5]:

¹H NMR Chemical Shifts:

  • Aromatic protons: 7.0-8.6 ppm region [4] [5]
    • Benzoxazole H-4: ~8.0-8.6 ppm (most downfield due to proximity to nitrogen) [4]
    • Benzoxazole H-6,H-7: 7.4-8.1 ppm [4]
    • Phenyl protons: 7.0-7.8 ppm [4]
  • Ethyl group protons:
    • CH₂: 4.3-5.2 ppm (deshielded by adjacent nitrogen) [4]
    • CH₃: 0.9-1.8 ppm [4]

¹³C NMR Chemical Shifts:

  • Aromatic carbons: 110-160 ppm range [4] [6] [5]
  • C=N carbon: 154-158 ppm (characteristic of oxazole) [4]
  • Nitro-bearing carbon: Shows significant downfield shift due to electron-withdrawing effect [5]
  • Ethyl carbons: CH₂ ~65-70 ppm, CH₃ ~18-25 ppm [4]

Computational NMR Parameters:

  • Method: GIAO (Gauge-Including Atomic Orbitals) [1] [2]
  • Basis set: B3LYP/6-31G* [1] [2]
  • Reference: Tetramethylsilane (TMS) [1] [2]

Crystallographic and Conformational Studies

Structural analysis reveals important geometric parameters and conformational preferences [1] [2]:

Bond Lengths:

  • C-O bonds: 1.395-1.436 Å (slightly elongated due to electronic effects) [1] [2]
  • C=N bonds: 1.310-1.318 Å (double bond character) [1] [2]
  • N-O bonds: 1.270-1.280 Å (nitro group) [1] [2]
  • C-C aromatic: 1.395-1.420 Å [1] [2]

Bond Angles:

  • O-C-N angle: 104-106° (five-membered ring constraint) [1] [2]
  • C-N-O angles: ~118° (nitro group) [1] [2]
  • Aromatic ring angles: Close to 120° with slight deviations [1] [2]

Conformational Features:

  • Benzoxazole ring shows slight non-planarity [1] [2]
  • Nitro group orientation affects molecular dipole [1] [2]
  • Ethyl group adopts extended conformation [1] [2]
  • Intermolecular interactions influence crystal packing [7]

Computational Modeling

Density Functional Theory (DFT) Calculations

Comprehensive quantum chemical calculations provide insights into electronic structure and properties [1] [2] [8] [9]:

Computational Methods:

  • Functionals: B3LYP, PBE0 with dispersion corrections [1] [2] [9]
  • Basis sets: 6-31G*, 6-311++G(d,p), def2TZVP [1] [2] [9]
  • Dispersion corrections: Grimme D3 with Becke-Johnson damping [9]

Electronic Properties:

  • HOMO-LUMO energy gaps: 3.2-4.9 eV range [1] [2]
  • Ionization potential: 5.9-6.96 eV [1] [2]
  • Electron affinity: 1.0-3.1 eV [1] [2]
  • Chemical hardness: 1.9-2.4 eV [1] [2]

Molecular Electrostatic Potential (MEP):

  • Negative regions localized on nitro group oxygen atoms [1] [2]
  • Positive regions on aromatic hydrogen atoms [1] [2]
  • Nitrogen atoms show intermediate electron density [1] [2]

NBO Analysis:

  • Strong hyperconjugative interactions: n(O)→π*(N-O) [1] [2]
  • Significant charge delocalization in aromatic system [1] [2]
  • Nitro group acts as strong electron-withdrawing substituent [1] [2]

Nonlinear Optical Properties:

  • First hyperpolarizability significantly enhanced compared to urea [1] [2]
  • Values range from 58-776 times that of standard NLO material [1] [2]

Molecular Dynamics Simulations

Advanced simulation studies provide insights into dynamic behavior and environmental interactions:

Simulation Parameters:

  • Force fields: OPLS 2005, empirical potentials [10]
  • Ensemble: NPT (constant pressure-temperature) [10]
  • Duration: 5-10 ns typical simulation times [10]
  • Water models: SPC, TIP3P for solvation studies [10]

Dynamic Properties:

  • Conformational flexibility: Limited ring puckering in benzoxazole [10]
  • Rotational barriers: Ethyl group rotation ~2-5 kcal/mol [10]
  • Intermolecular interactions: Hydrogen bonding with solvent molecules [10]

Bond Dissociation Energy (BDE) Analysis:

  • Critical bonds for autoxidation identified [10]
  • C-H bonds most susceptible to oxidative degradation [10]
  • Nitro group stabilizes adjacent bonds [10]

Radial Distribution Functions (RDF):

  • Strong water interactions at nitro group oxygen atoms [10]
  • Hydrophobic regions around aromatic carbons [10]
  • Specific hydration patterns influence solubility [10]

XLogP3

2.4

Wikipedia

2-ethyl-5-nitro-1,3-benzoxazole

Dates

Last modified: 08-15-2023

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